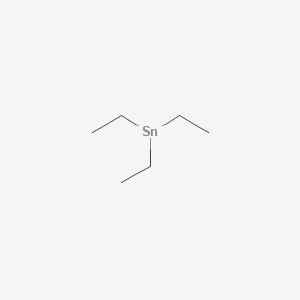
Triethyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin is an organotin compound with the chemical formula (C₂H₅)₃SnH. It is a colorless liquid that is soluble in organic solvents. This compound is used as a source of hydrogen atoms in organic synthesis and is known for its role in radical reactions.
Méthodes De Préparation
Triethyltin can be synthesized through the reduction of this compound chloride with lithium aluminium hydride. This method involves the following reaction:
(C2H5)3SnCl+LiAlH4→(C2H5)3SnH+LiCl+AlH3
Another method involves the reduction of this compound oxide with polymethylhydrosiloxane under reduced pressure. This reaction yields this compound hydride as a distillable liquid.
Analyse Des Réactions Chimiques
Triethyltin undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Hydrostannation: It adds across double and triple bonds in alkenes and alkynes, forming organotin compounds.
Dehalogenation: It removes halogen atoms from organic molecules, often in the presence of a radical initiator like azobisisobutyronitrile.
Common reagents used in these reactions include azobisisobutyronitrile and polymethylhydrosiloxane. Major products formed from these reactions include hydrocarbons and organotin compounds.
Applications De Recherche Scientifique
Triethyltin is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through radical reactions.
Biology: It has been studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research has explored its potential use in drug development and as a tool for studying radical reactions in biological systems.
Industry: It is used in the production of various organotin compounds, which have applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of triethyltin hydride involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, propagating radical chain reactions. The weak bond between tin and hydrogen in this compound hydride facilitates these reactions, making it an effective hydrogen donor in radical processes.
Comparaison Avec Des Composés Similaires
Triethyltin is similar to other organotin hydrides, such as tributyltin hydride and trimethyltin hydride. it is more reactive than trimethyltin hydride due to the presence of ethyl groups, which provide greater steric hindrance and electronic effects. Similar compounds include:
Tributyltin hydride: Used in similar radical reactions but is less volatile and less toxic.
Trimethyltin hydride: Less reactive and used in specific synthetic applications.
Triphenyltin hydride: Used in the synthesis of organotin compounds with different reactivity profiles.
This compound’s unique reactivity and properties make it a valuable reagent in organic synthesis and scientific research.
Propriétés
Numéro CAS |
997-50-2 |
|---|---|
Formule moléculaire |
C6H15Sn |
Poids moléculaire |
205.89 g/mol |
InChI |
InChI=1S/3C2H5.Sn/c3*1-2;/h3*1H2,2H3; |
Clé InChI |
CPRPKIMXLHBUGA-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)CC |
SMILES canonique |
CC[Sn](CC)CC |
| 997-50-2 | |
Synonymes |
triethyltin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


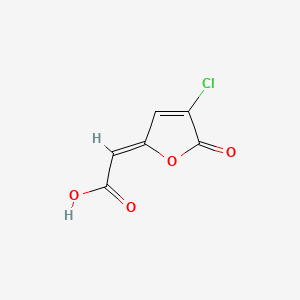
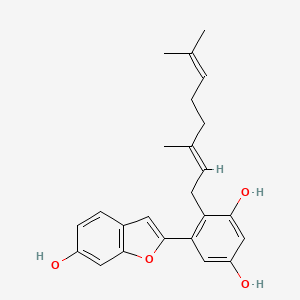

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
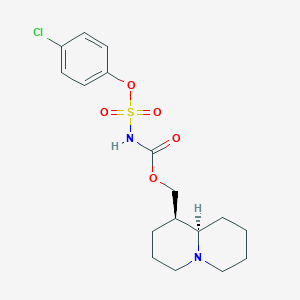
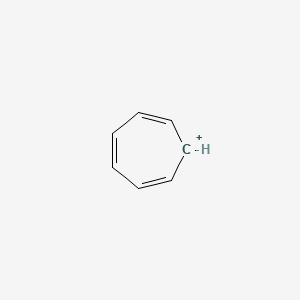

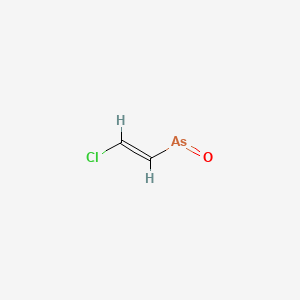

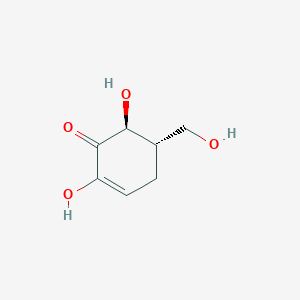

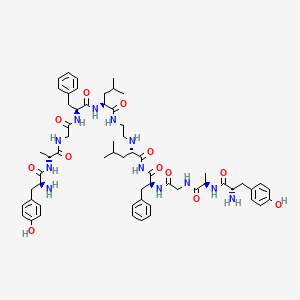
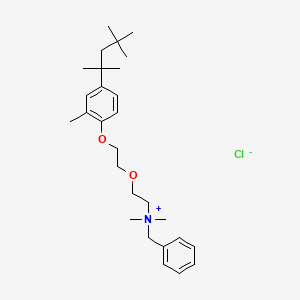
![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
